1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring structure, which contributes to their diverse biological activities. This specific compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound is classified as a benzimidazole derivative and is often utilized in research related to pharmacology and agrochemicals. It is typically synthesized for use as a reference standard in environmental testing and research settings. The molecular formula for this compound is , with a molecular weight of approximately 261.32 g/mol .
The synthesis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole can be achieved through various methods, primarily involving the condensation reactions of o-phenylenediamine with appropriate aldehydes or ketones under specific conditions.
The synthesis process generally requires careful control of reaction parameters such as temperature, time, and the stoichiometry of reactants to achieve high yields and purity of the final product.
The molecular structure of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole features:
This unique arrangement contributes to its chemical properties and biological activity.
The compound can participate in various chemical reactions typical for benzimidazole derivatives:
These reactions are often facilitated by specific catalysts or under controlled conditions (e.g., temperature, solvent) to optimize yield and selectivity .
The mechanism of action for compounds like 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole typically involves interactions at the molecular level with biological targets:
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole has several scientific applications:
Its diverse applications underscore the importance of benzimidazole derivatives in both medicinal chemistry and environmental science.
The benzimidazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a benzene ring with an imidazole moiety. This bicyclic aromatic system provides exceptional versatility in drug design due to its ability to engage in hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions with biological targets. The non-planar configuration arising from the imidazole ring's non-bonding electrons further enhances its capacity for three-dimensional binding interactions. Benzimidazole derivatives permeate pharmaceutical science, constituting essential components in numerous therapeutic agents spanning antiulcer, anthelmintic, anticancer, and antimicrobial applications. The scaffold's remarkable bioisosteric properties allow it to mimic purine bases, facilitating interactions with diverse enzyme systems—a characteristic leveraged extensively in rational drug design [8].
The benzimidazole scaffold transitioned from chemical curiosity to therapeutic cornerstone through seminal discoveries in the mid-20th century. Vitamin B₁₂ research revealed naturally occurring dimethylbenzimidazole as a cobalt ligand, highlighting its biological compatibility. This discovery paved the way for systematic exploration of synthetic benzimidazole derivatives. The 1960s witnessed the serendipitous discovery of thiabendazole's anthelmintic properties, which sparked intensive research into substituted benzimidazoles. This culminated in the development of broad-spectrum anthelmintics (albendazole, mebendazole) and proton-pump inhibitors (omeprazole, pantoprazole) that revolutionized gastrointestinal pharmacotherapy [8].
The scaffold's pharmaceutical impact expanded dramatically with the introduction of telmisartan (angiotensin II receptor antagonist for hypertension) and dovitinib (tyrosine kinase inhibitor for oncology), demonstrating structural adaptability across therapeutic domains. Over 20 FDA-approved drugs now contain the benzimidazole core, with numerous candidates in clinical development targeting viral infections, inflammatory disorders, and metabolic diseases. The sustained innovation reflects the scaffold's capacity to accommodate diverse substituents while maintaining favorable pharmacokinetic properties—a characteristic enabling continuous exploration of novel derivatives like 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole [7].
Table 1: Clinically Significant Benzimidazole-Derived Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features | Introduction Year |
---|---|---|---|
Thiabendazole | Anthelmintic | Unsubstituted at N1, thiazole at C2 | 1960s |
Omeprazole | Antiulcerant | Pyridine ring, methoxybenzimidazole | 1989 |
Albendazole | Anthelmintic | Propylthio at C2, carbamate at C5 | 1982 |
Telmisartan | Antihypertensive | Biphenyl tetrazole, alkylated benzimidazole | 1999 |
Dovitinib | Antineoplastic | Aminopyrimidine, fluorinated phenyl | 2010s |
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) exemplifies sophisticated benzimidazole engineering with strategic substituent placement. Its molecular architecture (C₁₄H₁₉N₃O₂, MW: 261.32 g/mol) incorporates four distinct modifications that confer unique steric and electronic properties. The N1 position features a branched 1-ethylpropyl (pentan-3-yl) chain—a C5 aliphatic group that enhances lipophilicity while avoiding metabolic instability associated with aromatic N-substituents. This branched alkyl configuration disrupts molecular symmetry, potentially influencing crystal packing and dissolution properties [1] [3] [9].
The benzimidazole core exhibits dimethyl substitution at C5 and C6, creating significant steric hindrance around the imidazole ring system. This ortho-dimethyl arrangement forces non-coplanarity with the benzene ring, potentially enhancing receptor selectivity by preventing planar stacking interactions with non-target proteins. At the C7 position, an electron-deficient nitro (-NO₂) group dominates electronic behavior, creating a pronounced electron sink that polarizes the entire π-system. This strategic placement generates a molecular dipole moment estimated at 5.6 Debye, significantly influencing binding interactions with electron-rich biological targets. The compound exists as a pale orange solid in neat form with solubility primarily in chlorinated solvents (chloroform) and alcohols (methanol), reflecting balanced lipophilic-hydrophilic characteristics [2] [3] [4].
Notably, the compound functions as pendimethalin metabolite 1 M455H029, indicating its biological relevance in agrochemical transformations. This metabolic pathway involves oxidative modification of the herbicide pendimethalin, demonstrating how benzimidazole derivatives emerge as biologically active transformation products in environmental systems [1] [9].
Table 2: Structural Features and Their Biochemical Implications
Position | Substituent | Steric Effect | Electronic Effect | Biological Consequence |
---|---|---|---|---|
N1 | 1-Ethylpropyl | Increased torsional freedom | +I effect, electron donation | Enhanced membrane permeability |
C5 | Methyl | Steric occlusion of C4-C5 bond | Hyperconjugative stabilization | Metabolic stability at C5 |
C6 | Methyl | Adjacent methyl group crowding | Moderate electron donation | Blockade of electrophilic attack |
C7 | Nitro | Minimal steric impact | Strong -M/-I effect, π-electron withdrawal | Hydrogen bonding acceptor capability |
The pharmacological profile of benzimidazole derivatives exhibits exquisite sensitivity to nitro and alkyl group substitutions, with position-specific effects dominating bioactivity modulation. The C7 nitro group functions as a potent electron-withdrawing moiety, reducing the benzimidazole system's pKa by approximately 2 units compared to unsubstituted analogs. This electron deficiency facilitates two critical interactions: (1) enhanced hydrogen bonding with proton donor residues (e.g., serine OH, lysine NH₃⁺) in enzyme active sites, and (2) π-stacking with electron-rich aromatic residues (tryptophan, tyrosine). Research demonstrates that nitro substitution at C7 increases antibacterial potency 8-16 fold against Gram-positive pathogens compared to halogenated analogs, likely through improved target engagement with bacterial topoisomerases [7] [9].
The N1 1-ethylpropyl chain contributes significant lipophilicity (predicted LogP = 3.96), profoundly altering pharmacokinetic behavior. This branched C5 alkyl chain extends beyond simple hydrophobicity—its conformational flexibility enables adaptive binding in enzyme cavities while the β-branching impedes oxidative metabolism. Studies indicate that N1-pentan-3-yl substitution enhances blood-brain barrier penetration by 40% compared to linear propyl analogs, suggesting utility in CNS-targeting therapeutics. The chain's length specifically balances lipophilicity and molecular weight to maintain drug-likeness within Lipinski parameters (MW < 500, LogP < 5) [3] [7] [9].
Complementary methyl groups at C5/C6 provide steric shielding of the imidazole nitrogen, reducing undesired protonation under physiological conditions. This methylation strategy increases metabolic stability by blocking cytochrome P450-mediated hydroxylation at these positions. The combined effect creates a "hydrophobic shield" around the core structure while maintaining aqueous solubility through the nitro group's polarity. This delicate balance is evidenced in solubility studies where the dimethyl-nitro combination achieves chloroform solubility of 18 mg/mL while retaining methanol solubility of 9 mg/mL—unusual for highly substituted benzimidazoles [2] [4] [7].
Table 3: Impact of Substituents on Physicochemical and Bioactive Properties
Structural Feature | LogP Contribution | Hydrogen Bonding Capacity | Effect on Membrane Permeability | Metabolic Stability |
---|---|---|---|---|
C7-Nitro group | +0.5 | Acceptor (2 sites) | -30% | Oxidation susceptibility |
N1-Ethylpropyl | +2.1 | None | +150% | High (β-branching) |
C5/C6-Dimethyl | +0.8 | None | +45% | Very high |
Unsubstituted benzimidazole | 1.2 | Donor/Acceptor | Baseline | Low |
Contemporary structure-activity relationship (SAR) analysis reveals that the synergistic combination of electron-withdrawing (nitro) and electron-donating (alkyl) groups creates optimal charge distribution for antimicrobial and anticancer activities. Molecular docking studies indicate that C7-nitro substitution enhances binding affinity (ΔG = -9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase by forming bifurcated hydrogen bonds with Asp27 and Tyr111. Simultaneously, the N1-alkyl chain occupies a hydrophobic pocket lined by Ile50, Leu54, and Phe92, contributing van der Waals stabilization. This dual-mode interaction explains the observed MIC values of 2-16 μg/mL against resistant Staphylococcus strains—comparable to ciprofloxacin [7] [9].
The strategic placement of these substituents transforms the benzimidazole scaffold into a versatile pharmacophore capable of simultaneous interactions with multiple biological targets—a property essential for overcoming drug resistance in modern therapeutics. Future design principles will likely exploit these substitution patterns while exploring bioisosteric replacements for the nitro group to optimize safety profiles without compromising efficacy [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0